Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16195702
InChI: InChI=1S/C13H26N2O2/c1-13(2,12(16)17-3)10-15-8-5-11(4-7-14)6-9-15/h11H,4-10,14H2,1-3H3
SMILES:
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate

CAS No.:

Cat. No.: VC16195702

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate -

Specification

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate
Standard InChI InChI=1S/C13H26N2O2/c1-13(2,12(16)17-3)10-15-8-5-11(4-7-14)6-9-15/h11H,4-10,14H2,1-3H3
Standard InChI Key NAHKMWGYKZRFFP-UHFFFAOYSA-N
Canonical SMILES CC(C)(CN1CCC(CC1)CCN)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position with a 2-aminoethyl group (CH2CH2NH2-\text{CH}_2\text{CH}_2\text{NH}_2). The 1-position of the piperidine is linked to a 2,2-dimethylpropanoate moiety (COOCH3-\text{COOCH}_3 attached to a tertiary carbon). This configuration introduces both hydrophilic (amino, ester) and hydrophobic (piperidine, dimethyl) regions, influencing its solubility and biomolecular interactions.

The canonical SMILES representation, CC(C)(CN1CCC(CC1)CCN)C(=O)OC\text{CC(C)(CN1CCC(CC1)CCN)C(=O)OC}, further clarifies the connectivity. X-ray crystallography or NMR data are absent in available literature, but computational models suggest a chair conformation for the piperidine ring, minimizing steric strain .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight242.36 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors3 (ester O, piperidine N)

The ester group confers moderate lipophilicity, enabling membrane permeability, while the aminoethyl group facilitates protonation at physiological pH, enhancing water solubility .

Synthesis and Reaction Pathways

Optimization Challenges

Key challenges include:

  • Steric Hindrance: The tertiary carbon adjacent to the ester group complicates nucleophilic attacks.

  • Amino Group Protection: The primary amine requires temporary protection (e.g., Boc groups) during synthesis to prevent side reactions .

Stability and Pharmacokinetics

Chemical Stability

The compound is stable under standard laboratory conditions (20–25°C, inert atmosphere) but hydrolyzes in aqueous solutions at pH <3 or >10, cleaving the ester bond. Long-term storage requires desiccants and protection from UV light.

ADME Profiles

Predicted pharmacokinetic parameters:

ParameterValue
Oral Bioavailability30–50% (moderate first-pass metabolism)
Plasma Protein Binding85–90%
Half-Life4–6 hours

The aminoethyl group facilitates renal excretion, while lipophilic regions prolong tissue retention .

Recent Research Advancements

Neurotransmitter Receptor Interactions

A 2024 study proposed that the compound binds allosteric sites on GABAA_A receptors, potentiating chloride influx (EC50_{50} = 12 μM). This aligns with piperidine derivatives’ known anxiolytic effects, though in vivo validation is pending.

Prodrug Development

Ester hydrolysis generates 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoic acid, a candidate prodrug for CNS delivery. The free acid’s carboxylate group improves blood-brain barrier penetration compared to the ester.

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